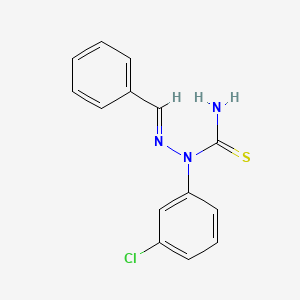
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide is a compound belonging to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzylidene and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide typically involves the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with benzaldehyde. The reaction is carried out in absolute ethanol with a catalytic amount of glacial acetic acid . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with other aldehydes or ketones to form hydrazones.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as thiazoles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene or chlorophenyl positions.
Common Reagents and Conditions
Condensation: Aromatic aldehydes in ethanol with acetic acid as a catalyst.
Cyclization: 2-bromo-1-(4-bromophenyl)ethanone in 2-propanol/DMF with anhydrous potassium carbonate.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrazones: Formed from condensation with aldehydes or ketones.
Thiazoles: Formed from cyclization reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor, antimicrobial, and antiviral agent.
Biological Studies: Its derivatives are investigated for their biological activities, including antifungal and antituberculosis properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug development.
Mechanism of Action
The mechanism of action of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazinecarbothioamide moiety can form coordination complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its benzylidene group can interact with cellular receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)hydrazinecarbothioamide: A precursor in the synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide.
Thiosemicarbazones: Compounds with similar biological activities and chemical properties.
Hydrazones: Structurally related compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both benzylidene and chlorophenyl groups, which enhance its reactivity and biological activity. Its ability to form various derivatives through condensation, cyclization, and substitution reactions makes it a versatile compound in chemical synthesis and medicinal research.
Properties
Molecular Formula |
C14H12ClN3S |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-1-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H12ClN3S/c15-12-7-4-8-13(9-12)18(14(16)19)17-10-11-5-2-1-3-6-11/h1-10H,(H2,16,19)/b17-10+ |
InChI Key |
QFMBKSVOGUQQGH-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N(C2=CC(=CC=C2)Cl)C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC(=CC=C2)Cl)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















